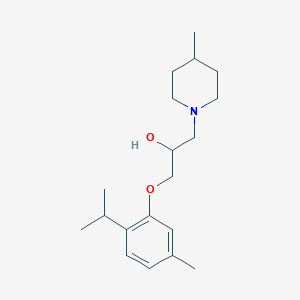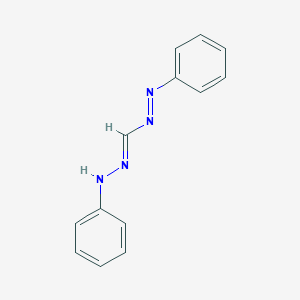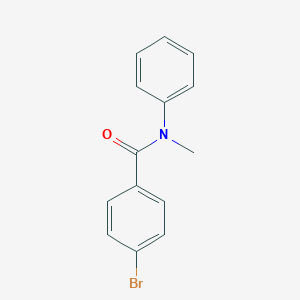![molecular formula C8H15NO4 B262529 [2-(Butylamino)-2-oxoethoxy]acetic acid](/img/structure/B262529.png)
[2-(Butylamino)-2-oxoethoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Butylamino)-2-oxoethoxy]acetic acid, also known as BOC-lysine, is a derivative of lysine that has been widely used in scientific research. It is a synthetic compound that has been designed to mimic the properties of natural lysine, which is an essential amino acid that plays a crucial role in the human body. BOC-lysine has been used in various research studies due to its unique properties, which make it an ideal candidate for a wide range of applications.
Mécanisme D'action
The mechanism of action of [2-(Butylamino)-2-oxoethoxy]acetic acid is not fully understood, but it is believed to be similar to that of natural lysine. This compound is thought to interact with specific receptors and enzymes in the body, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the regulation of gene expression, the modulation of immune responses, and the promotion of tissue repair and regeneration. It has also been shown to have anti-inflammatory and antioxidant properties, which can help to protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [2-(Butylamino)-2-oxoethoxy]acetic acid in lab experiments is its stability and solubility, which make it easy to handle and store. It also has a high purity, which ensures that the results of the experiments are accurate and reliable. However, one of the main limitations of using this compound is its cost, which can be relatively high compared to other amino acids.
Orientations Futures
There are several future directions for the use of [2-(Butylamino)-2-oxoethoxy]acetic acid in scientific research. One area of interest is the development of new drug candidates based on this compound, which could have potential applications in the treatment of various diseases. Another area of interest is the use of this compound in the development of new biomaterials, such as scaffolds for tissue engineering. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has been widely used in scientific research. It has unique properties that make it an ideal candidate for a wide range of applications, including the synthesis of peptides and proteins, drug discovery, and the development of biomaterials. While there are limitations to its use, the future directions for the use of this compound in scientific research are promising, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of [2-(Butylamino)-2-oxoethoxy]acetic acid involves several steps, including the protection of the amino group and the carboxylic acid group, as well as the coupling of the protected amino acid with the protected lysine. The synthesis can be carried out using various methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. The choice of method depends on the specific requirements of the research study.
Applications De Recherche Scientifique
[2-(Butylamino)-2-oxoethoxy]acetic acid has been used in various scientific research applications, including the synthesis of peptides and proteins, drug discovery, and the development of biomaterials. It has been used as a building block for the synthesis of peptides and proteins due to its unique properties, such as its stability and solubility. This compound has also been used in drug discovery as a potential drug candidate due to its ability to target specific receptors and enzymes. In addition, this compound has been used in the development of biomaterials, such as hydrogels and nanoparticles, due to its biocompatibility and biodegradability.
Propriétés
Formule moléculaire |
C8H15NO4 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
2-[2-(butylamino)-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C8H15NO4/c1-2-3-4-9-7(10)5-13-6-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12) |
Clé InChI |
FHXUFSGUMDDKCP-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)COCC(=O)O |
SMILES canonique |
CCCCNC(=O)COCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine](/img/structure/B262449.png)


![2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol](/img/structure/B262454.png)
![N-{2-[(4-methoxyphenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B262459.png)







